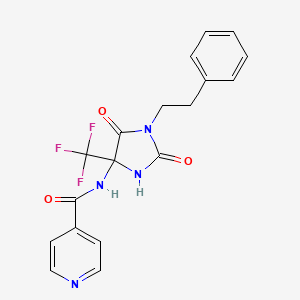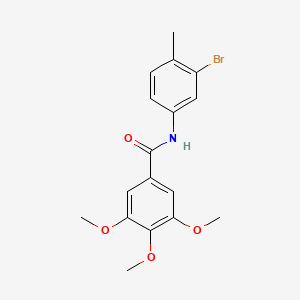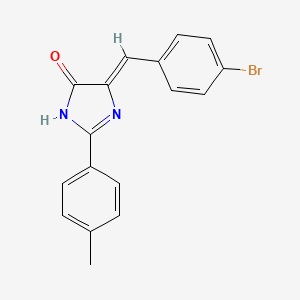![molecular formula C20H18Br2O5 B11080363 Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate](/img/structure/B11080363.png)
Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-bromobenzyl)-2-[2-(4-bromophenyl)-2-oxoethyl]malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their versatility. This compound features two bromine atoms attached to benzyl and phenyl groups, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-bromobenzyl)-2-[2-(4-bromophenyl)-2-oxoethyl]malonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl bromide and 4-bromophenylacetic acid.
Formation of Malonate Ester: The malonate ester is formed by reacting malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Alkylation: The malonate ester is then alkylated with 4-bromobenzyl bromide and 4-bromophenylacetic acid under basic conditions, typically using sodium ethoxide or potassium carbonate as the base.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2-(4-bromobenzyl)-2-[2-(4-bromophenyl)-2-oxoethyl]malonate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-bromobenzyl)-2-[2-(4-bromophenyl)-2-oxoethyl]malonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide)
Major Products Formed
Substitution: Substituted derivatives with nucleophiles replacing bromine atoms
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids or other oxidized products
Scientific Research Applications
Dimethyl 2-(4-bromobenzyl)-2-[2-(4-bromophenyl)-2-oxoethyl]malonate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-bromobenzyl)-2-[2-(4-bromophenyl)-2-oxoethyl]malonate depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In pharmaceutical research, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler malonate ester used in organic synthesis.
Diethyl 2-(4-bromobenzyl)-2-[2-(4-bromophenyl)-2-oxoethyl]malonate: A similar compound with ethyl groups instead of methyl groups.
Dimethyl 2-(4-chlorobenzyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]malonate: A similar compound with chlorine atoms instead of bromine atoms.
Uniqueness
Dimethyl 2-(4-bromobenzyl)-2-[2-(4-bromophenyl)-2-oxoethyl]malonate is unique due to the presence of bromine atoms, which can participate in specific reactions that chlorine or other substituents may not. This makes it a valuable compound for targeted synthetic applications and research.
Properties
Molecular Formula |
C20H18Br2O5 |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
dimethyl 2-[(4-bromophenyl)methyl]-2-[2-(4-bromophenyl)-2-oxoethyl]propanedioate |
InChI |
InChI=1S/C20H18Br2O5/c1-26-18(24)20(19(25)27-2,11-13-3-7-15(21)8-4-13)12-17(23)14-5-9-16(22)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
NCESUPIPKMXPOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)(CC(=O)C2=CC=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11080280.png)

![N-[(4-methylcyclohexyl)carbonyl]leucine](/img/structure/B11080299.png)
![7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11080307.png)


![Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate](/img/structure/B11080324.png)
![2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11080329.png)
![2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B11080330.png)
![2-(2-Hydroxy-1-naphthyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11080331.png)

![I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid](/img/structure/B11080349.png)

![3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)](/img/structure/B11080356.png)
